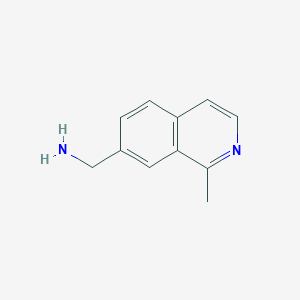

(1-Methylisoquinolin-7-yl)methanamine

CAS No.: 1416714-21-0

Cat. No.: VC8072888

Molecular Formula: C11H12N2

Molecular Weight: 172.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1416714-21-0 |

|---|---|

| Molecular Formula | C11H12N2 |

| Molecular Weight | 172.23 g/mol |

| IUPAC Name | (1-methylisoquinolin-7-yl)methanamine |

| Standard InChI | InChI=1S/C11H12N2/c1-8-11-6-9(7-12)2-3-10(11)4-5-13-8/h2-6H,7,12H2,1H3 |

| Standard InChI Key | CCUSDMUJNJMOBM-UHFFFAOYSA-N |

| SMILES | CC1=NC=CC2=C1C=C(C=C2)CN |

| Canonical SMILES | CC1=NC=CC2=C1C=C(C=C2)CN |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of an isoquinoline system (a bicyclic aromatic scaffold with a benzene ring fused to a pyridine ring). Key substituents include:

-

1-Methyl group: Attached to the nitrogen atom of the pyridine ring.

-

7-Methanamine: A primary amine (-CH2NH2) at the 7-position of the benzene ring.

Theoretical molecular formula: C11H12N2 (molecular weight: 172.23 g/mol), distinguishing it from its hydroxyl analog, (1-methylisoquinolin-7-yl)methanol (C11H11NO) .

Table 1: Comparative Molecular Data

Synthesis and Structural Elucidation

Synthetic Pathways

While no direct synthesis of (1-methylisoquinolin-7-yl)methanamine is documented, analogous routes for isoquinoline methanamines suggest the following strategies:

-

Reductive Amination:

-

Nucleophilic Substitution:

-

Multi-Step Cyclization:

-

Adapt the Pomeranz-Fritsch reaction, typically used for isoquinoline synthesis, by introducing amine-containing precursors.

-

Analytical Characterization

Hypothetical data based on structural analogs:

-

NMR:

-

IR Spectroscopy: N-H stretches (3300–3500 cm⁻¹), C-N vibrations (1250–1350 cm⁻¹).

Physicochemical Properties

Solubility and Stability

-

Solubility: Likely soluble in polar aprotic solvents (DMSO, DMF) due to the amine group; limited solubility in water unless protonated .

-

Stability: Susceptible to oxidation at the amine group; recommended storage under inert atmosphere .

Acidity/Basicity

-

pKa: The aliphatic amine (pKa ~10–11) can protonate under acidic conditions, enhancing water solubility .

Challenges and Future Directions

Synthetic Hurdles

-

Regioselectivity: Controlling substitution at the 7-position of isoquinoline remains challenging due to competing reaction pathways .

-

Amine Protection: Requires careful deprotection strategies to avoid side reactions .

Biological Evaluation

While no direct studies exist, prioritized research areas include:

-

Kinase Inhibition Assays: Screening against tyrosine kinases due to structural similarity to known inhibitors.

-

ADMET Profiling: Assessing bioavailability and metabolic stability for drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume